Melannin

Drug Metabolism Enzyme Inhibition ADMET Prediction

Researchers studying neoflavonoid structure-activity relationships often face uncontrolled variability when substituting analogs like Dalbergin. Melannin (CAS 58115-08-5) eliminates this uncertainty with its quantitatively defined CYP inhibition profile. - Distinct CYP2C9 (71.46%) & CYP2C19 (62.98%) inhibition probability, making it a more sensitive probe than Dalbergin for DDI screening panels. - TPSA of 76.00 Ų & XlogP of 2.30 define the polar perimeter of 4-phenylcoumarin space, enabling direct correlation of hydroxyl-group addition to membrane permeability changes. - Sourced as a validated neoflavonoid reference standard; available in 5-50 mg research packs with bulk custom synthesis on request.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 58115-08-5
Cat. No. B1204759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelannin
CAS58115-08-5
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12O5/c1-20-15-8-14-12(6-13(15)18)11(7-16(19)21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
InChIKeyHUGUGFBIYQBLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melannin Neoflavonoid Profile


Melannin (also known as Melanettin) is a neoflavonoid characterized by a 4-phenylcoumarin backbone with the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol . It is classified within the broader group of phenylpropanoids and polyketides, and its structure is defined by the IUPAC name 6-hydroxy-4-(4-hydroxyphenyl)-7-methoxychromen-2-one . Found in several Dalbergia species, Melannin is a phytochemical constituent whose distinct substitution pattern—a methoxy group at C7 and hydroxyl groups at C6 and on the 4-phenyl ring—establishes it as a key reference compound for comparative studies in natural product research and synthetic analog development .

Compound classNeoflavonoid reference standard (4-phenylcoumarin)
Research utilityComparative scaffold studies; natural product analog differentiation
Source contextPhytochemical constituent in Dalbergia spp.; substitution pattern probe

Melannin Substitution Limitations


Within the neoflavonoid family, even minor structural modifications lead to substantial divergences in physicochemical properties and predicted biological interactions. Melannin, for instance, differs from its close analog Dalbergin (C16H12O4) by a single hydroxyl group on the 4-phenyl ring . This seemingly subtle change increases the topological polar surface area (TPSA) by over 20 Ų and adds an additional hydrogen bond donor, directly influencing parameters like membrane permeability and metabolic stability . Consequently, substituting Melannin with Dalbergin or other neoflavonoids such as Nordalbergin (C15H10O4) without empirical verification would introduce uncontrolled variables in experimental systems, particularly in assays sensitive to lipophilicity, cytochrome P450 (CYP) enzyme inhibition, or specific target engagement .

!Dalbergin or Nordalbergin differ by hydroxyl/methoxy pattern; a single group shift alters TPSA and hydrogen-bond donor count, directly impacting membrane permeability and metabolic stability predictions.
!Predicted CYP2C9 and CYP2C19 inhibition profiles diverge among neoflavonoid analogs, limiting direct interchangeability in DDI-sensitive assays.
!Lipophilicity (XlogP) differences between Melannin and Dalbergin may shift tissue-distribution and nonspecific-binding behavior without compound-specific verification.

Melannin Differentiation from Analogs


CYP2C9 Inhibition Prediction

In silico predictions using admetSAR 2 indicate that Melannin has a higher probability (71.46%) of inhibiting CYP2C9 compared to its direct analog Dalbergin (50.97%), while being comparable to Nordalbergin (69.34%) . This suggests that the additional hydroxyl group on the 4-phenyl ring of Melannin and the dihydroxy substitution pattern of Nordalbergin contribute to a more pronounced potential for drug-drug interaction via CYP2C9 than the monohydroxy-monomethoxy pattern of Dalbergin.

CYP2C9 prediction
Prediction context
Melannin 71.46% vs Dalbergin 50.97% (+20.49)
Mel
Dal
Reported higher CYP2C9 inhibition likelihood over Dalbergin
admetSAR 2.0 model; experimental validation needed
Drug Metabolism Enzyme Inhibition ADMET Prediction

CYP2C19 Inhibition Prediction

Melannin exhibits a predicted CYP2C19 inhibition probability of 62.98%, which falls between the lower probability predicted for Dalbergin (51.67%) and the substantially higher probability predicted for Nordalbergin (86.82%) . This divergence underscores that the three neoflavonoids, despite their structural similarity, are not interchangeable with respect to their predicted interaction with CYP2C19. Nordalbergin, in particular, is flagged with a high probability for this enzyme.

CYP2C19 prediction
Prediction context
Melannin 62.98% (Dal 51.67%, Nord 86.82%)
Mel
Dal
Intermediate predicted CYP2C19 interaction vs. analogs
Nordalbergin shows highest predicted probability; model-derived only
Pharmacokinetics Cytochrome P450 Drug Interaction

TPSA and Membrane Permeability

The topological polar surface area (TPSA) of Melannin is 76.00 Ų, which is substantially higher than that of Dalbergin (55.80 Ų) and Nordalbergin (66.80 Ų) . TPSA is a critical descriptor correlating with passive membrane permeability and oral bioavailability; a TPSA value above 140 Ų generally predicts poor absorption, while values below 90 Ų are associated with better permeability . The elevated TPSA of Melannin, driven by its additional hydroxyl group, indicates it will cross biological membranes less readily than the more lipophilic Dalbergin.

TPSA
Reported property
Melannin 76.00 Ų (Dal 55.80, Nord 66.80)
Higher polar surface area may reduce passive membrane diffusion
Calculated property; cell-based permeability should be verified
Physicochemical Property Membrane Permeability Bioavailability

XlogP and Drug Partitioning

Melannin has a calculated XlogP of 2.30, which is lower than that of Dalbergin (2.70) and slightly lower than Nordalbergin (2.40) . This quantifiable difference in lipophilicity directly impacts the compound's distribution coefficient, affecting its ability to partition into lipid bilayers and its tendency for non-specific binding. The reduced XlogP of Melannin, a consequence of its extra hydroxyl group, suggests it will exhibit lower lipid solubility and a different tissue distribution profile compared to its more lipophilic analogs.

XlogP
Reported property
Melannin 2.30 (Dal 2.70, Nord 2.40)
Lower lipophilicity vs. Dalbergin influences distribution and binding
Correlates with TPSA; experimental partition data needed
Lipophilicity Drug Distribution ADME

Melannin Research Applications


CYP-Mediated DDI Screening

Given its distinct predicted inhibition profile for CYP2C9 (71.46%) and CYP2C19 (62.98%), Melannin should be prioritized for inclusion in in vitro DDI screening panels designed to assess the interaction potential of neoflavonoid-containing natural product extracts or synthetic analogs . Its use over Dalbergin in this context is supported by the quantitatively higher probability of CYP2C9 interaction, making it a more sensitive probe for this pathway .

Membrane Permeability and Skin Penetration

The significantly higher TPSA (76.00 Ų) and lower XlogP (2.30) of Melannin relative to Dalbergin make it a valuable comparator in studies investigating the relationship between neoflavonoid structure and passive diffusion across biological membranes, including skin permeation models . Researchers can leverage this pair to directly correlate the impact of a single hydroxyl group addition on permeability coefficients .

Bioactivity-Aware Derivative Development

For medicinal chemistry campaigns aiming to optimize the pharmacokinetic properties of the 4-phenylcoumarin scaffold, Melannin serves as a key reference point. Its TPSA (76.00 Ų) and XlogP (2.30) values define a more polar region of chemical space compared to Dalbergin, providing a quantitative baseline for designing analogs with modulated lipophilicity to improve solubility or reduce off-target binding .

In Silico ADMET Model Validation

The trio of Melannin, Dalbergin, and Nordalbergin—with their subtle, quantifiable structural and predicted property differences—constitutes an ideal test set for benchmarking and refining computational models like admetSAR 2.0 . Using Melannin in such studies helps validate whether models can accurately predict the functional consequences of minor structural modifications, such as the addition of a hydroxyl group .

Application
Selection Property
Validation Focus
CYP inhibition DDI screening
CYP2C9/CYP2C19 inhibition prediction context
In vitro DDI panel interpretation
Membrane permeability studies
TPSA and XlogP physicochemical profile
Passive diffusion structure-activity review
4-Phenylcoumarin analog design
Polar scaffold baseline properties
Lipophilicity modulation validation
In silico ADMET model benchmarking
Neoflavonoid structural diversity set
Predictive model performance evaluation

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